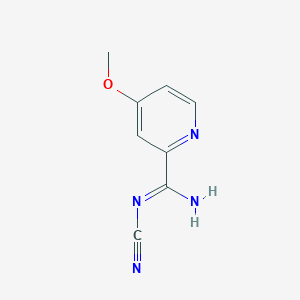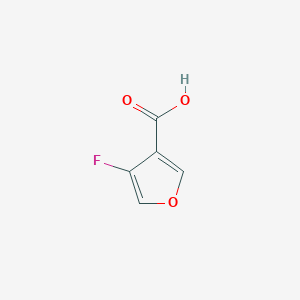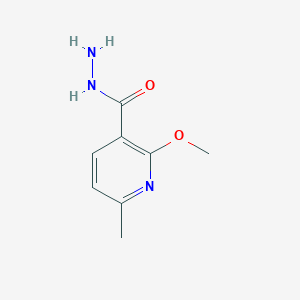
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide is a compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industry. This compound features a triazole ring, which is known for its diverse biological activities, and a quinoline moiety, which is often associated with antimicrobial and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Attachment to Quinoline: The triazole ring is then attached to the quinoline moiety through a nucleophilic substitution reaction. This step often requires the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Acetylation: The final step involves the acetylation of the hydroxyl group on the quinoline ring using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form a dihydrotriazole derivative.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the triazole and quinoline moieties.
Medicine: Studied for its anticancer properties, particularly in inhibiting the proliferation of cancer cells by inducing apoptosis.
Industry: Potential use in the development of new materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It may inhibit key signaling pathways such as the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: Known for their anticancer properties.
1,2,4-Triazole derivatives: Widely studied for their antimicrobial and antifungal activities.
Quinoline derivatives: Known for their antimalarial and anticancer properties.
Uniqueness
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide is unique due to the combination of the triazole and quinoline moieties, which endows it with a broad spectrum of biological activities. This dual functionality makes it a promising candidate for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H13N5O2 |
|---|---|
Molekulargewicht |
283.29 g/mol |
IUPAC-Name |
N-[8-hydroxy-4-(1,2,4-triazol-1-ylmethyl)quinolin-2-yl]acetamide |
InChI |
InChI=1S/C14H13N5O2/c1-9(20)17-13-5-10(6-19-8-15-7-16-19)11-3-2-4-12(21)14(11)18-13/h2-5,7-8,21H,6H2,1H3,(H,17,18,20) |
InChI-Schlüssel |
IRXZBTGZMYTGDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC2=C(C=CC=C2O)C(=C1)CN3C=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-Methyl-5H-benzo[B]carbazole](/img/structure/B12955089.png)


![1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12955101.png)


![2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12955125.png)






